molecular formula C16H17F2N3O2 B7023806 2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide

2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide

Cat. No.: B7023806
M. Wt: 321.32 g/mol
InChI Key: VYQKQPKITXRLQD-UHFFFAOYSA-N
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Description

2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a propoxypyridinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2,4-difluoroaniline, which is then reacted with a suitable acylating agent to form an amide intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-propoxypyridine-3-carboxylic acid or its derivatives under conditions that facilitate the formation of the desired acetamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(2,4-dichlorophenyl)-N-(5-propoxypyridin-3-yl)acetamide
  • 2-amino-2-(2,4-difluorophenyl)-N-(5-methoxypyridin-3-yl)acetamide
  • 2-amino-2-(2,4-difluorophenyl)-N-(5-ethoxypyridin-3-yl)acetamide

Uniqueness

2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide is unique due to the presence of both difluorophenyl and propoxypyridinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)-N-(5-propoxypyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-2-5-23-12-7-11(8-20-9-12)21-16(22)15(19)13-4-3-10(17)6-14(13)18/h3-4,6-9,15H,2,5,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQKQPKITXRLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=CC(=C1)NC(=O)C(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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